2-deoxy-2-fluoro-D-mannopyranose

Übersicht

Beschreibung

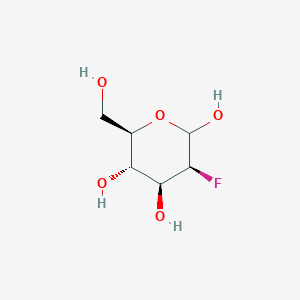

2-Deoxy-2-fluoro-D-mannopyranose is a fluorinated sugar derivative, specifically a hexose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C6H11FO5 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-deoxy-2-fluoro-D-mannopyranose typically involves the fluorination of protected mannose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. These methods ensure consistent quality and scalability. The use of advanced fluorination techniques and protective group strategies are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Deoxy-2-fluoro-D-mannopyranose undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used.

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride for reduction reactions.

Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Deoxy-2-Fluoro-D-Mannopyranose

The synthesis of this compound often involves complex chemical processes. Recent advancements have streamlined its production, allowing for the efficient creation of radiolabeled derivatives such as 2-deoxy-2-[^18F]fluoro-D-mannose (FDM) for positron emission tomography (PET) imaging.

Synthesis Methodologies

- Nucleophilic Substitution : A common method involves an SN2 reaction where fluorine is introduced at the C-2 position of D-mannose. This process has been optimized to yield high purity and radiochemical yields (50%-68%) for subsequent biological evaluations .

- Precursor Development : The synthesis often starts with a precursor such as 4,6-O-benzylidene-3-O-ethoxymethyl-1-O-methyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside, which is radiofluorinated to produce FDM .

Tumor Imaging

One of the most significant applications of this compound is in tumor imaging using PET. Studies have shown that FDM accumulates in tumors similarly to the well-established tracer 2-deoxy-2-[^18F]fluoro-D-glucose (FDG), but with some advantages:

- Higher Tumor Uptake : FDM shows comparable or greater uptake in tumors than FDG, making it a promising candidate for cancer diagnostics .

- Lower Brain Uptake : FDM exhibits approximately 30% lower uptake in normal brain tissue compared to FDG, which may reduce background noise in brain imaging .

Case Study: Atherosclerotic Plaque Imaging

Research has demonstrated the effectiveness of FDM in targeting macrophages within atherosclerotic plaques:

- In a rabbit model, FDM uptake correlated with the density of macrophages in plaques, indicating its potential for identifying high-risk patients for vascular events .

- FDM was shown to restrict the binding of anti-mannose receptor antibodies to macrophages by approximately 35%, highlighting its specificity for inflammatory processes within plaques .

Comparative Analysis of Imaging Agents

A comparison between FDM and FDG can be summarized as follows:

| Feature | This compound (FDM) | 2-Deoxy-2-Fluoro-D-Glucose (FDG) |

|---|---|---|

| Tumor Uptake | Comparable or higher | Established standard |

| Brain Uptake | Lower by ~30% | Higher |

| Specificity for Macrophages | High | Moderate |

| Clinical Application | Emerging | Widely used |

Future Directions and Research Opportunities

The promising results from studies involving this compound suggest several avenues for future research:

- Enhanced Imaging Techniques : Further development of imaging protocols using FDM could improve the detection of malignancies and inflammatory diseases.

- Broader Applications : Investigating the use of FDM in other areas such as metabolic disorders or infectious diseases could expand its clinical utility.

Wirkmechanismus

The mechanism of action of 2-deoxy-2-fluoro-D-mannopyranose involves its interaction with specific enzymes and metabolic pathways. The fluorine atom at the second carbon position alters the compound’s reactivity and binding affinity. This modification can inhibit or enhance the activity of enzymes involved in carbohydrate metabolism, such as mannan endo-1,4-beta-mannosidase .

Vergleich Mit ähnlichen Verbindungen

2-Deoxy-2-fluoro-D-glucose: Another fluorinated sugar used in PET imaging.

2-Deoxy-2-fluoro-α-D-mannose: A stereoisomer with similar properties but different biological activity.

Uniqueness: 2-Deoxy-2-fluoro-D-mannopyranose is unique due to its specific fluorination pattern and its ability to mimic natural sugars while providing distinct chemical and biological properties. This makes it a valuable tool in both research and industrial applications .

Biologische Aktivität

2-Deoxy-2-fluoro-D-mannopyranose (2-FM) is a fluorinated monosaccharide analog of mannose, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic studies. This article details the biological activity of 2-FM, focusing on its mechanisms of action, applications in medical imaging, and implications in cancer therapy.

Inhibition of Key Enzymes

2-FM primarily acts through the inhibition of hexokinase (HK), an enzyme crucial for glucose phosphorylation in glycolysis. By inhibiting HK, 2-FM disrupts glucose metabolism, leading to significant metabolic alterations in cancer cells. This mechanism is similar to that observed with other deoxy sugars like 2-deoxy-D-glucose (2-DG) .

Interaction with Mannan Endo-1,4-beta-Mannosidase

Additionally, 2-FM interacts with mannan endo-1,4-beta-mannosidase, affecting the metabolism of plant cell wall polysaccharides such as mannan and galactomannan. This interaction may alter the structural integrity and function of plant cell walls, suggesting potential agricultural applications as well .

Applications in Medical Imaging

Positron Emission Tomography (PET)

One notable application of 2-FM is in PET imaging. It serves as a radiotracer for studying glucose metabolism in tumors. In preclinical studies, 2-FM has demonstrated tumor uptake comparable to that of 18F-fluorodeoxyglucose (FDG), with less accumulation in the brain and faster clearance from the bloodstream . This characteristic makes it a promising candidate for improved imaging techniques in oncology.

Case Studies and Experimental Data

Table 1 summarizes key findings from various studies on the biological activity of 2-FM:

In Vitro and In Vivo Studies

In vitro studies have shown that 2-FM accumulates significantly in tumor cells over time. For instance, one study reported that after administration, tumor cells exhibited a dose-dependent uptake of 2-FM, which was inhibited by D-glucose .

In vivo studies further corroborated these findings, indicating that 2-FM could be effectively used as a tumor-imaging agent due to its favorable pharmacokinetic properties . Importantly, the compound's rapid phosphorylation leads to high retention within tumor tissues.

Eigenschaften

IUPAC Name |

(3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-CBPJZXOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422516 | |

| Record name | AC1O43QP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31077-88-0 | |

| Record name | AC1O43QP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxy-2-fluoro-D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.